N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole rings. This is typically done using alkyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the two pyrazole rings. This can be achieved through a variety of methods, including the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the substituents on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide:
GPR35 Agonist, Compound 10: A compound used in biological studies for its activity as a GPR35 agonist.
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1855951-56-2 |
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Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)7-19-9-14(12(4)17-19)15-6-13-8-18(5)16-11(13)3/h8-10,15H,6-7H2,1-5H3 |
InChI Key |
JZQLJUBKUJNSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2C)CC(C)C)C |
Origin of Product |
United States |
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